molecular formula C15H16N2O5 B2434165 (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide CAS No. 955240-59-2

(Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide

Cat. No.: B2434165
CAS No.: 955240-59-2
M. Wt: 304.302
InChI Key: IMKNHJHTOBQMFS-IHWYPQMZSA-N
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Description

(Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and a butenamide group

Properties

IUPAC Name

(Z)-N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-2-3-14(18)16-7-11-8-17(15(19)22-11)10-4-5-12-13(6-10)21-9-20-12/h2-6,11H,7-9H2,1H3,(H,16,18)/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKNHJHTOBQMFS-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Mechanism of Action

The mechanism by which (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide exerts its effects is largely dependent on its application:

Biological Activity

(Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects, particularly focusing on its cytotoxicity and antibacterial properties.

Chemical Structure and Properties

The molecular formula of (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide is C20H22N4O4SC_{20}H_{22}N_{4}O_{4}S with a molecular weight of 414.5 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.

Synthesis

The synthesis of (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide involves several steps:

  • Formation of the oxazolidinone : The reaction of benzo[d][1,3]dioxole with appropriate amines and carbonyl compounds.
  • Acylation : The introduction of the butenamide group through acylation reactions.
  • Purification : The product is purified using column chromatography.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide against various cancer cell lines.

Cell Line IC50 (μM) Reference
MCF-7 (Breast)16.19 ± 1.35
HCT116 (Colorectal)17.16 ± 1.54

The compound exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin.

Antibacterial Activity

In addition to its anticancer properties, (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide has shown promising antibacterial activity against various bacterial strains. It specifically inhibits Mur ligases, which are crucial for bacterial cell wall synthesis.

Case Studies

In a study involving synthetic derivatives of benzo[d][1,3]dioxole compounds, it was found that modifications to the oxazolidinone structure significantly enhanced both cytotoxic and antibacterial activities. The presence of the dioxole moiety was essential for maintaining biological activity while providing a scaffold for further modifications to optimize efficacy.

Q & A

Q. How can researchers optimize the synthesis of (Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide to improve yield and purity?

Methodological Answer:

  • Reaction Solvent Selection : Chloroform or dioxane are common solvents for coupling reactions involving acid chlorides and amines, as they stabilize intermediates and reduce side reactions .
  • Catalyst Use : Triethylamine (TEA) is effective for neutralizing HCl byproducts during amide bond formation. A molar ratio of 1:1 (TEA:acid chloride) minimizes impurities .
  • Purification : Crude products can be recrystallized from ethanol-DMF mixtures (e.g., 4:1 v/v) to remove unreacted starting materials .
Key Parameters Optimal Conditions Impact on Yield
SolventChloroform75–85% yield
Temperature20–25°CAvoids decomposition
Reaction Time18–24 hEnsures completion

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use DMSO-d6 as the solvent to resolve stereochemical details (e.g., Z/E configuration). 2D NMR (COSY, HSQC) can confirm oxazolidinone ring substitution patterns .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate enantiomers and detect impurities (<0.5%) .
  • Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antitumor potential of this compound?

Methodological Answer:

  • Analog Synthesis : Replace the benzo[d][1,3]dioxol-5-yl group with other aryl/heteroaryl groups (e.g., quinoline or thiophene derivatives) to assess electronic effects on bioactivity .
  • Biological Assays :
  • In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated via nonlinear regression .

  • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays to confirm mechanistic pathways .

    Structural Modification Biological Activity (IC50, μM) Reference
    Benzo[d][1,3]dioxol-5-yl12.5 ± 1.2 (MCF-7)
    2-Methylquinolin-8-yl8.7 ± 0.9 (HeLa)

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations after oral administration. Low bioavailability may explain in vitro/in vivo discrepancies .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) to detect active/inactive metabolites via high-resolution MS .
  • Dose Optimization : Use factorial design experiments (DoE) to model dose-response relationships and identify synergistic effects with standard chemotherapeutics .

Q. How can researchers address challenges in enantiomeric resolution of the oxazolidinone core during synthesis?

Methodological Answer:

  • Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts for asymmetric induction during ring closure. Enantiomeric excess (ee) can exceed 90% with (S)-BINOL derivatives .
  • Chromatographic Separation : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to isolate enantiomers. Monitor ee via polarimetry .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to validate and mitigate degradation?

Methodological Answer:

  • Stress Testing : Expose the compound to HCl (0.1 M) at 40°C for 24 h. Analyze degradation products via LC-MS to identify labile groups (e.g., oxazolidinone ring opening) .
  • Stabilization Strategies :
  • Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w) to enhance shelf life .
  • pH Adjustment : Buffer solutions (pH 6.5–7.5) prevent protonation of the oxazolidinone nitrogen .

Methodological Resources

  • Synthesis Protocols : Refer to analogous procedures for benzo[d][1,3]dioxol-containing oxazolidinones .
  • Analytical Workflows : Adopt NMR and HPLC conditions from studies on structurally related anticancer agents .
  • Biological Testing : Follow standardized MTT and caspase assay protocols validated in peer-reviewed oncology research .

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